Norgestimate
Overview
Description
Norgestimate is a synthetic progestin used primarily in hormonal contraceptives and menopausal hormone therapy. It is a derivative of norethisterone and belongs to the 19-nortestosterone family of progestins. This compound is often combined with ethinylestradiol in oral contraceptives to prevent pregnancy and treat acne vulgaris in women .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norgestimate is synthesized through a multi-step process starting from norethisterone. The key steps involve:
Oximation: Norethisterone is converted to its oxime derivative.
Acetylation: The oxime derivative is then acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, ensuring high purity and yield. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its primary applications.
Reduction: Reduction reactions can convert this compound to its active metabolites, such as 17-deacetylthis compound.
Substitution: Substitution reactions are involved in the initial synthesis stages.
Common Reagents and Conditions:
Oximation: Hydroxylamine is used for the oximation step.
Acetylation: Acetic anhydride is commonly used for acetylation.
Major Products Formed:
17-deacetylthis compound: An active metabolite formed through deacetylation.
Norelgestromin: Another active metabolite contributing to the contraceptive effects.
Scientific Research Applications
Mechanism of Action
Norgestimate acts as a progestin by binding to progesterone receptors in the body. It is a prodrug, meaning it is converted into active metabolites, primarily 17-deacetylthis compound and norelgestromin, which exert the desired effects. These metabolites inhibit ovulation by suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunting the pre-ovulatory luteinizing hormone (LH) surge .
Comparison with Similar Compounds
Levonorgestrel: Another synthetic progestin used in contraceptives.
Norethindrone: A progestin used in various hormonal therapies.
Desogestrel: A progestin with similar applications in contraceptives
Comparison:
Norgestimate vs. Levonorgestrel: this compound has a lower androgenic activity compared to levonorgestrel, making it more suitable for women sensitive to androgenic effects.
This compound vs. Norethindrone: this compound is often preferred for its lower incidence of side effects and better tolerability.
This compound vs. Desogestrel: Both have similar uses, but this compound is known for its favorable metabolic profile and reduced impact on lipid metabolism.
This compound stands out due to its unique combination of efficacy, safety, and tolerability, making it a preferred choice in hormonal contraceptives and hormone replacement therapies.
Properties
CAS No. |
35189-28-7 |
---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1/i3D3 |
InChI Key |
KIQQMECNKUGGKA-LCGVZOIFSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CCC34)CC)C#C |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Appearance |
Solid powder |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
35189-28-7 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
5.31e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Norgestimate, Norgestrel oxime acetate, Dexnorgestrel acetime, ORF-10131, D 138, AC-655, RWJ-10131 |
vapor_pressure |
2.62X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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